

# Application Notes: Palladium-Catalyzed Asymmetric Allylic Alkylation using (R)-DTBM-SEGPPOS

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## Compound of Interest

Compound Name: (R)-Dtbm-segphos

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These application notes provide detailed protocols and data for the use of the chiral ligand (R)-3,5-tBu-4-MeO-SEGPPOS, commonly known as **(R)-DTBM-SEGPPOS**, in palladium-catalyzed asymmetric reactions. The bulky and electron-rich nature of this biaryl phosphine ligand allows for excellent enantiocontrol in the formation of stereocenters, making it a valuable tool in the synthesis of chiral molecules for pharmaceutical and materials science applications.

This document covers two primary applications:

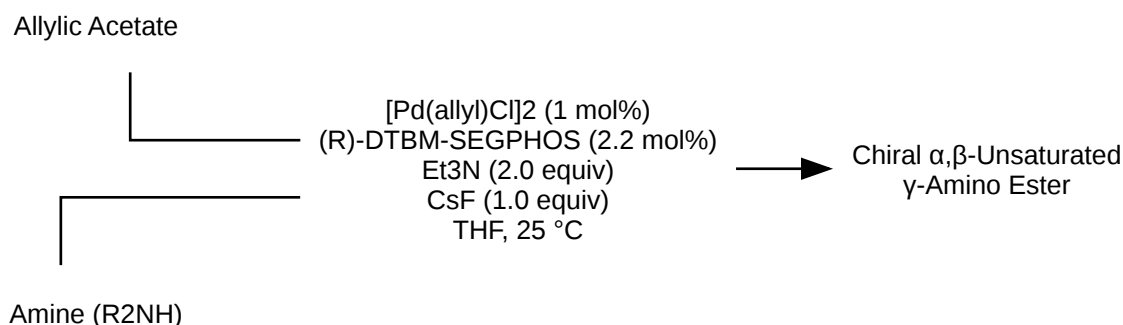
- **Palladium-Catalyzed Asymmetric Allylic Amination (AAA):** A highly enantioselective method for the synthesis of chiral  $\alpha,\beta$ -unsaturated  $\gamma$ -amino esters.
- **Palladium-Catalyzed Asymmetric Carboxylative Kinetic Resolution:** A protocol for the synthesis of enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids.

## Palladium-Catalyzed Asymmetric Allylic Amination of 4-Substituted 2-Acetoxybut-3-enoates

This protocol details a highly efficient method for the synthesis of chiral  $\alpha,\beta$ -unsaturated  $\gamma$ -amino esters through the palladium-catalyzed asymmetric allylic amination of 4-substituted 2-

acetoxybut-3-enoates with various amines. The use of **(R)-DTBM-SEGPHOS** as the chiral ligand is crucial for achieving high yields and excellent enantioselectivities.[1]

## Reaction Scheme



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**Figure 1.** General scheme for the Pd-catalyzed asymmetric allylic amination.

## Experimental Protocol

Materials:

- Palladium precursor: [Pd( $\eta^3$ -C<sub>3</sub>H<sub>5</sub>)Cl]<sub>2</sub>
- Chiral Ligand: **(R)-DTBM-SEGPHOS**
- Allylic substrate: 4-substituted 2-acetoxybut-3-enoate
- Nucleophile: Amine
- Base: Triethylamine (Et<sub>3</sub>N)
- Additive: Cesium Fluoride (CsF)
- Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

- To an oven-dried Schlenk tube under an argon atmosphere, add  $[\text{Pd}(\eta^3\text{-C}_3\text{H}_5)\text{Cl}]_2$  (1.0 mol%) and **(R)-DTBM-SEGPPOS** (2.2 mol%).
- Add anhydrous THF and stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.
- Add the 4-substituted 2-acetoxybut-3-enoate (1.0 equiv), the amine (1.2 equiv), triethylamine (2.0 equiv), and cesium fluoride (1.0 equiv).
- Stir the reaction mixture at 25 °C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired chiral  $\alpha,\beta$ -unsaturated  $\gamma$ -amino ester.

## Data Presentation

Table 1: Substrate Scope for the Asymmetric Allylic Amination of 4-Aryl-2-acetoxybut-3-enoates with Benzylamine<sup>[1]</sup>

Entry	Aryl Substituent (Ar)	Yield (%)	ee (%)
1	Phenyl	95	98
2	4-Methylphenyl	96	98
3	4-Methoxyphenyl	98	97
4	4-Fluorophenyl	94	99
5	4-Chlorophenyl	95	>99
6	4-Bromophenyl	92	>99
7	2-Naphthyl	93	98

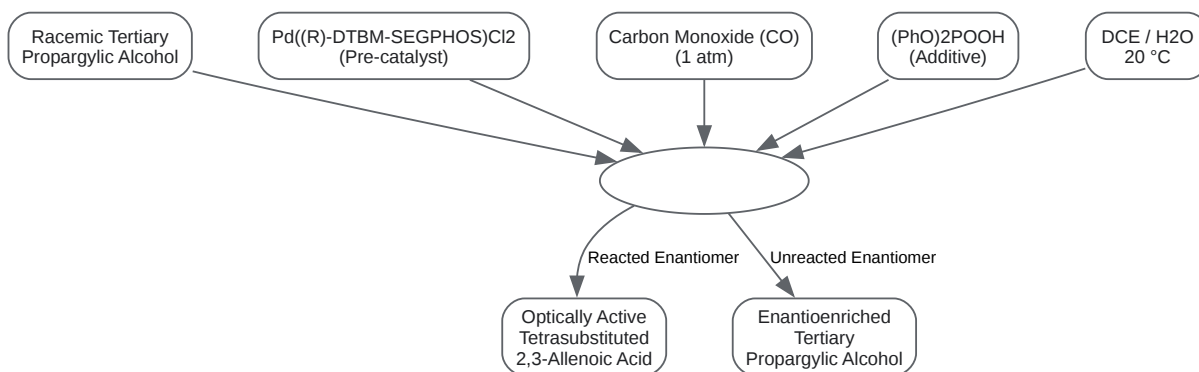
Table 2: Scope of Various Amines in the Reaction with Ethyl 2-acetoxy-4-phenylbut-3-enoate<sup>[1]</sup>

Entry	Amine	Yield (%)	ee (%)
1	Benzylamine	95	98
2	4-Methoxybenzylamine	96	98
3	Allylamine	85	97
4	Dibenzylamine	75	65
5	Morpholine	82	75

## Palladium-Catalyzed Asymmetric Carboxylative Kinetic Resolution of Tertiary Propargylic Alcohols

This section describes a protocol for the kinetic resolution of racemic tertiary propargylic alcohols via a palladium-catalyzed asymmetric carboxylation. The pre-catalyst, Pd((**R**)-DTBM-SEGPHOS)Cl<sub>2</sub>, facilitates the reaction under mild conditions, providing access to both enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities.

### Logical Workflow



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**Figure 2.** Workflow for the kinetic resolution of tertiary propargylic alcohols.

## Experimental Protocol

### Materials:

- Palladium pre-catalyst: Pd(**(R)**-DTBM-SEGPHOS)Cl<sub>2</sub>
- Substrate: Racemic tertiary propargylic alcohol
- Carbon source: Carbon monoxide (CO) gas (balloon)
- Additive: Diphenyl phosphate ((PhO)<sub>2</sub>POOH)
- Solvent: 1,2-Dichloroethane (DCE) and Water (H<sub>2</sub>O)

### Procedure:

- To a Schlenk tube, add the racemic tertiary propargylic alcohol (1.0 equiv), Pd(**(R)**-DTBM-SEGPHOS)Cl<sub>2</sub> (5 mol%), and diphenyl phosphate (10 mol%).
- Evacuate and backfill the tube with carbon monoxide (1 atm) three times.
- Add 1,2-dichloroethane and water to the reaction mixture.
- Stir the reaction at 20 °C for the specified time (typically 24-48 h), monitoring by TLC.
- Upon completion, quench the reaction with saturated aqueous NaHCO<sub>3</sub>.
- Extract the mixture with dichloromethane (DCM).
- Dry the combined organic layers over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to separate the enantioenriched propargylic alcohol and the optically active allenic acid.

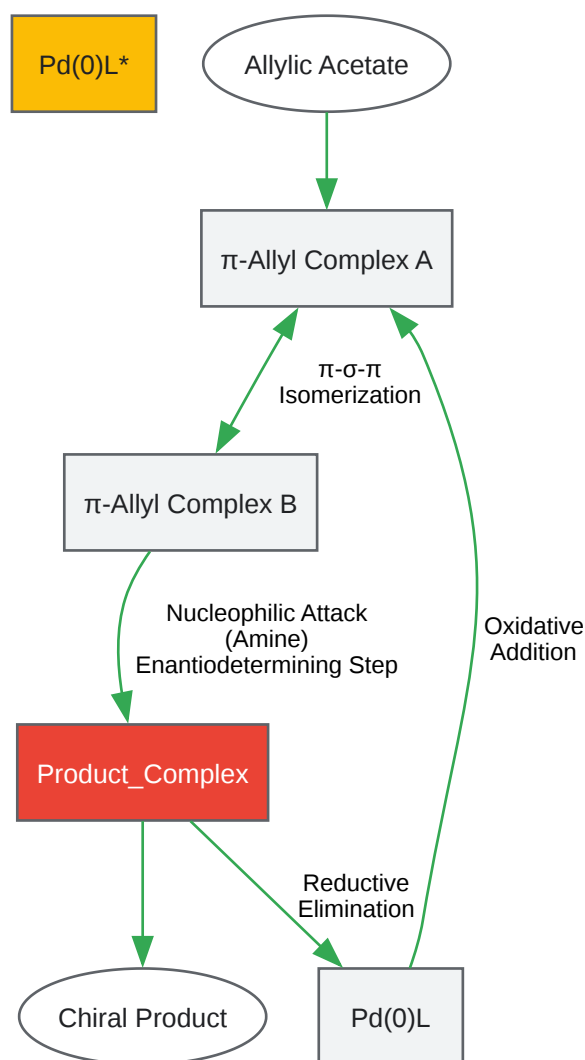
## Data Presentation

Table 3: Substrate Scope for the Carboxylative Kinetic Resolution

Entry	R <sup>1</sup>	R <sup>2</sup>	Yield of Alcohol (%)	ee of Alcohol (%)	Yield of Acid (%)	ee of Acid (%)
1	Ph	n-Hex	44	90	46	98
2	4-MeC <sub>6</sub> H <sub>4</sub>	n-Hex	45	91	47	99
3	4-FC <sub>6</sub> H <sub>4</sub>	n-Hex	40	>99	49	95
4	4-ClC <sub>6</sub> H <sub>4</sub>	n-Hex	38	>99	52	93
5	2-Naphthyl	n-Hex	41	96	48	97
6	Ph	Cyclohexyl	42	94	45	96

## Catalytic Cycle Visualization

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed asymmetric allylic amination. The enantioselectivity is determined during the nucleophilic attack of the amine on one of the two diastereomeric  $\pi$ -allyl palladium intermediates.



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## References

- 1. Synthesis of Chiral  $\alpha,\beta$ -Unsaturated  $\gamma$ -Amino Esters via Pd-Catalyzed Asymmetric Allylic Amination [organic-chemistry.org]
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